molecular formula C14H23NO3 B13515774 tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate

tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate

Cat. No.: B13515774
M. Wt: 253.34 g/mol
InChI Key: OAWCEWROXCEWSB-UHFFFAOYSA-N
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Description

tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate: is a chemical compound with a complex bicyclic structure. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure includes a tert-butyl group, a carbamate group, and a bicyclo[2.2.2]octane ring system, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a bicyclo[2.2.2]octane derivative with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and minimize impurities. Industrial production may also incorporate advanced purification methods, such as recrystallization and distillation, to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced .

Scientific Research Applications

tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl N-{5-oxobicyclo[2.2.2]octan-2-yl}carbamate: A structurally similar compound with a different substitution pattern on the bicyclic ring.

    rac-tert-butyl N-[(1R,2S,4S)-6-oxobicyclo[2.2.2]octan-2-yl]carbamate: Another related compound with a different stereochemistry.

Uniqueness

tert-butyl N-{2-methyl-5-oxobicyclo[222]octan-2-yl}carbamate is unique due to its specific substitution pattern and the presence of the tert-butyl and carbamate groups

Properties

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

tert-butyl N-(2-methyl-5-oxo-2-bicyclo[2.2.2]octanyl)carbamate

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-14(4)8-9-5-6-10(14)7-11(9)16/h9-10H,5-8H2,1-4H3,(H,15,17)

InChI Key

OAWCEWROXCEWSB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CCC1CC2=O)NC(=O)OC(C)(C)C

Origin of Product

United States

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